6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(Thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a thiophene ring attached to a pyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Reacting thiophen-2-ylmethylamine with appropriate carbonyl compounds under acidic or basic conditions.
Cyclization Reactions: Cyclization of linear precursors containing thiophene and pyrimidinedione moieties.
Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions to form the thiophene-pyrimidinedione linkage.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis are often employed to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 6-(Thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can reduce specific functional groups within the compound.
Substitution: Substitution reactions can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-(Thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In industry, this compound is used in the production of various materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism by which 6-(Thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound shares structural similarities but has additional morpholino and benzyl groups.
Diethyl(thiophen-2-ylmethyl)phosphonate: Another thiophene derivative used in high voltage battery applications.
Properties
IUPAC Name |
6-(thiophen-2-ylmethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8-5-6(10-9(13)11-8)4-7-2-1-3-14-7/h1-3,5H,4H2,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNBEEVLYAVNAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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